molecular formula C15H27N3S B5880648 1,5-dicyclohexyl-1,3,5-triazinane-2-thione

1,5-dicyclohexyl-1,3,5-triazinane-2-thione

Cat. No. B5880648
M. Wt: 281.5 g/mol
InChI Key: OKSWZNASDVVMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dicyclohexyl-1,3,5-triazinane-2-thione (DCTT) is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. DCTT is a sulfur-containing six-membered ring compound that is structurally similar to other triazine-based compounds.

Mechanism of Action

The mechanism of action of 1,5-dicyclohexyl-1,3,5-triazinane-2-thione is not fully understood. However, it has been proposed that 1,5-dicyclohexyl-1,3,5-triazinane-2-thione exerts its biological activity by inhibiting the activity of certain enzymes such as topoisomerase II and DNA polymerase. 1,5-dicyclohexyl-1,3,5-triazinane-2-thione has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1,5-dicyclohexyl-1,3,5-triazinane-2-thione has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1,5-dicyclohexyl-1,3,5-triazinane-2-thione exhibits potent anticancer, antifungal, and antibacterial activity. 1,5-dicyclohexyl-1,3,5-triazinane-2-thione has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have shown that 1,5-dicyclohexyl-1,3,5-triazinane-2-thione exhibits low toxicity and good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,5-dicyclohexyl-1,3,5-triazinane-2-thione in lab experiments is its high purity and stability. 1,5-dicyclohexyl-1,3,5-triazinane-2-thione is also readily available and relatively inexpensive. However, one of the limitations of using 1,5-dicyclohexyl-1,3,5-triazinane-2-thione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

For the study of 1,5-dicyclohexyl-1,3,5-triazinane-2-thione include the synthesis of novel materials, the development of new synthetic methodologies, and the development of new formulations with improved solubility and bioavailability.

Synthesis Methods

1,5-dicyclohexyl-1,3,5-triazinane-2-thione can be synthesized by the reaction of cyanuric chloride with cyclohexylamine in the presence of sodium sulfide. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to form 1,5-dicyclohexyl-1,3,5-triazinane-2-thione. The purity of the synthesized 1,5-dicyclohexyl-1,3,5-triazinane-2-thione can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

1,5-dicyclohexyl-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. In materials science, 1,5-dicyclohexyl-1,3,5-triazinane-2-thione has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In organic synthesis, 1,5-dicyclohexyl-1,3,5-triazinane-2-thione has been used as a reagent for the synthesis of various heterocyclic compounds. In medicinal chemistry, 1,5-dicyclohexyl-1,3,5-triazinane-2-thione has been studied for its potential as an anticancer, antifungal, and antibacterial agent.

properties

IUPAC Name

1,5-dicyclohexyl-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3S/c19-15-16-11-17(13-7-3-1-4-8-13)12-18(15)14-9-5-2-6-10-14/h13-14H,1-12H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSWZNASDVVMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CNC(=S)N(C2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dicyclohexyl-1,3,5-triazinane-2-thione

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